molecular formula C30H46ClO2P B13758806 Phosphorochloridous acid, bis(4-nonylphenyl) ester CAS No. 63302-49-8

Phosphorochloridous acid, bis(4-nonylphenyl) ester

Cat. No.: B13758806
CAS No.: 63302-49-8
M. Wt: 505.1 g/mol
InChI Key: XWUQKTYXUWUEDG-UHFFFAOYSA-N
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Description

Phosphorochloridous acid, bis(4-nonylphenyl) ester is a chemical compound with the molecular formula C30H46ClO2P. It is known for its applications in various fields, including chemistry and industry. This compound is characterized by the presence of a phosphorochloridous acid group esterified with two 4-nonylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphorochloridous acid, bis(4-nonylphenyl) ester typically involves the reaction of phosphorus trichloride with 4-nonylphenol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:

PCl3+2C9H19C6H4OH(C9H19C6H4O)2PCl+2HClPCl_3 + 2 \, C_9H_{19}C_6H_4OH \rightarrow (C_9H_{19}C_6H_4O)_2PCl + 2 \, HCl PCl3​+2C9​H19​C6​H4​OH→(C9​H19​C6​H4​O)2​PCl+2HCl

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves careful control of temperature, pressure, and reactant concentrations to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Phosphorochloridous acid, bis(4-nonylphenyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphorochloridic acid derivatives.

    Reduction: Reduction reactions can convert the ester into its corresponding phosphite.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.

Major Products Formed

    Oxidation: Phosphorochloridic acid derivatives.

    Reduction: Phosphite esters.

    Substitution: Various substituted phosphorochloridous acid esters.

Scientific Research Applications

Phosphorochloridous acid, bis(4-nonylphenyl) ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a component in pharmaceutical formulations.

    Industry: Utilized as an additive in polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of phosphorochloridous acid, bis(4-nonylphenyl) ester involves its interaction with molecular targets through its reactive phosphorus-chlorine bond. This bond can undergo nucleophilic attack, leading to the formation of various derivatives. The compound’s effects are mediated through its ability to modify other molecules, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • Phosphorochloridous acid, bis(2,4-di-tert-butylphenyl) ester
  • Phosphorochloridous acid, bis(4-tert-butylphenyl) ester
  • Phosphorochloridous acid, bis(4-methylphenyl) ester

Uniqueness

Phosphorochloridous acid, bis(4-nonylphenyl) ester is unique due to its specific nonylphenyl groups, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

chloro-bis(4-nonylphenoxy)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46ClO2P/c1-3-5-7-9-11-13-15-17-27-19-23-29(24-20-27)32-34(31)33-30-25-21-28(22-26-30)18-16-14-12-10-8-6-4-2/h19-26H,3-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUQKTYXUWUEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OP(OC2=CC=C(C=C2)CCCCCCCCC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46ClO2P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5028116
Record name Phosphorochloridous acid, bis(4-nonylphenyl) ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63302-49-8
Record name Bis(4-nonylphenyl) phosphorochloridite
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63302-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(4-nonylphenyl) phosphorochloridite
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorochloridous acid, bis(4-nonylphenyl) ester
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Record name Phosphorochloridous acid, bis(4-nonylphenyl) ester
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Record name Bis(4-nonylphenyl) chlorophosphite
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Record name BIS(4-NONYLPHENYL) PHOSPHOROCHLORIDITE
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